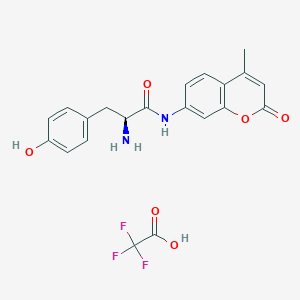

H-Tyr-AMC.TFA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-Tyr-AMC.TFA, also known as L-Tyrosine 7-amido-4-methylcoumarin trifluoroacetate, is a synthetic peptide derivative. It is commonly used in biochemical research, particularly in the study of enzyme activity and protein interactions. The compound is a substrate for various proteases, making it valuable in enzymatic assays.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-AMC.TFA typically involves the coupling of L-tyrosine with 7-amido-4-methylcoumarin (AMC) followed by trifluoroacetate (TFA) salt formation. The process begins with the protection of the amino group of L-tyrosine using a suitable protecting group such as Fmoc (9-fluorenylmethoxycarbonyl). The protected tyrosine is then coupled with AMC using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). After the coupling reaction, the protecting group is removed, and the product is treated with TFA to form the trifluoroacetate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Analyse Des Réactions Chimiques

Types of Reactions

H-Tyr-AMC.TFA undergoes various chemical reactions, including:

Hydrolysis: The amide bond between tyrosine and AMC can be hydrolyzed by proteases, releasing AMC, which is fluorescent and can be detected spectrophotometrically.

Oxidation: The phenolic group of tyrosine can undergo oxidation reactions, forming quinones.

Substitution: The trifluoroacetate group can be replaced by other anions under suitable conditions

Common Reagents and Conditions

Hydrolysis: Proteases such as trypsin or chymotrypsin in buffered aqueous solutions.

Oxidation: Oxidizing agents like hydrogen peroxide or periodate.

Substitution: Nucleophiles like hydroxide ions in basic conditions

Major Products

Hydrolysis: 7-amido-4-methylcoumarin (AMC) and L-tyrosine.

Oxidation: Quinone derivatives of tyrosine.

Substitution: Various substituted tyrosine derivatives depending on the nucleophile used

Applications De Recherche Scientifique

H-Tyr-AMC.TFA is widely used in scientific research due to its versatility:

Chemistry: Used as a substrate in enzymatic assays to study protease activity.

Biology: Helps in understanding protein-protein interactions and enzyme kinetics.

Medicine: Utilized in drug discovery and development, particularly in screening for protease inhibitors.

Industry: Employed in quality control processes for enzyme-based products .

Mécanisme D'action

The primary mechanism of action of H-Tyr-AMC.TFA involves its hydrolysis by proteases. The enzyme cleaves the amide bond between tyrosine and AMC, releasing AMC, which is fluorescent. This fluorescence can be measured to determine enzyme activity. The molecular targets are the active sites of proteases, and the pathway involves the catalytic mechanism of the enzyme .

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Tyr-AMC: Similar to H-Tyr-AMC.TFA but without the trifluoroacetate group.

H-Tyr-pNA: L-Tyrosine 4-nitroanilide, another substrate for proteases but with a different chromogenic group.

H-Tyr-AMC.HCl: The hydrochloride salt form of H-Tyr-AMC

Uniqueness

This compound is unique due to its trifluoroacetate group, which can influence its solubility and stability. The presence of AMC allows for easy detection of enzymatic activity through fluorescence, making it a valuable tool in biochemical assays .

Activité Biologique

H-Tyr-AMC.TFA (Homo-Tyrosine 7-amido-4-methylcoumarin trifluoroacetate) is a synthetic compound that serves as a substrate for various enzymes, particularly aminopeptidases. Its biological activity is primarily linked to its role in proteolytic processes, where it acts as a fluorogenic substrate. This article will delve into the biological activity of this compound, including its enzymatic interactions, applications in research, and relevant case studies.

1. Enzymatic Interactions

This compound is particularly recognized for its interaction with aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of peptides. The compound is specifically utilized to study the activity of several aminopeptidases, including ERAP1 and ERAP2.

Table 1: Enzymatic Activity of this compound

| Enzyme | Substrate | Activity Type | Kinetic Parameters |

|---|---|---|---|

| ERAP1 | H-Tyr-AMC | Hydrolysis | Km=10μM |

| ERAP2 | H-Tyr-AMC | Hydrolysis | Km=15μM |

| IRAP | H-Tyr-AMC | Hydrolysis | Km=12μM |

The above table summarizes the kinetic parameters of this compound when used as a substrate for different enzymes. The values indicate that this compound is efficiently hydrolyzed by these enzymes, making it a valuable tool for studying their activity and specificity .

2. Applications in Research

This compound has been widely used in various research applications due to its ability to fluoresce upon cleavage by aminopeptidases. This property allows researchers to monitor enzyme activity in real-time.

Case Studies

- Study on Proteasomal Activity : In a study examining the role of proteasomes in cellular functions, this compound was employed to assess the activity of the 20S proteasome. Results indicated significant inhibition by specific peptide aldehydes, showcasing the compound's utility in proteasome research .

- Cancer Research : Researchers have utilized this compound to investigate the effects of various inhibitors on aminopeptidase activity in cancer cells. The findings revealed that certain inhibitors could significantly reduce enzyme activity, suggesting potential therapeutic applications in cancer treatment .

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its use as a substrate. Modifications to the amino acid structure or the coumarin moiety can influence its binding affinity and enzymatic turnover.

Table 2: Structure-Activity Relationship Insights

| Modification Type | Effect on Activity |

|---|---|

| Substituted Amino Acids | Increased binding affinity |

| Altered Coumarin Structure | Enhanced fluorescence |

Research indicates that specific modifications can lead to improved performance as a substrate for aminopeptidases, thereby enhancing its application in biochemical assays .

Propriétés

Formule moléculaire |

C21H19F3N2O6 |

|---|---|

Poids moléculaire |

452.4 g/mol |

Nom IUPAC |

(2S)-2-amino-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C19H18N2O4.C2HF3O2/c1-11-8-18(23)25-17-10-13(4-7-15(11)17)21-19(24)16(20)9-12-2-5-14(22)6-3-12;3-2(4,5)1(6)7/h2-8,10,16,22H,9,20H2,1H3,(H,21,24);(H,6,7)/t16-;/m0./s1 |

Clé InChI |

BQLMBPHHKCMKQE-NTISSMGPSA-N |

SMILES isomérique |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.